1-(2-((3-(4-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)ethyl)piperidine-4-carboxamide
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Overview
Description
This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The compound also contains a chromene moiety, which is a bicyclic compound consisting of fused benzene and pyran rings. Chromene derivatives are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromene ring, a methoxyphenyl group, and a piperidine ring. The exact arrangement of these groups would depend on the specific synthetic route used .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the chromene and piperidine rings, as well as the methoxyphenyl group. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chromene and piperidine rings could impact its solubility, stability, and reactivity .Scientific Research Applications
- The compound’s structure suggests potential anticancer activity. Computational studies, including molecular docking and MD simulations, indicate that it has a cytotoxic effect against breast cancer cells by inhibiting estrogen receptor alpha (ERα) .
- Some derivatives of this compound have demonstrated anti-inflammatory effects. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) attenuates STAT3 activation, regulating pro-inflammatory factors .
Anticancer Research
Anti-Inflammatory Properties
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are often used in drug design .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
It is known that piperidine derivatives have been evaluated for various pharmacological applications .
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and intended use. It’s important to handle all chemical compounds with appropriate safety precautions.
Future Directions
properties
IUPAC Name |
1-[2-[3-(4-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-16-23(17-3-5-19(30-2)6-4-17)24(28)21-8-7-20(15-22(21)32-16)31-14-13-27-11-9-18(10-12-27)25(26)29/h3-8,15,18H,9-14H2,1-2H3,(H2,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXZVSYERGGWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCC(CC3)C(=O)N)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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